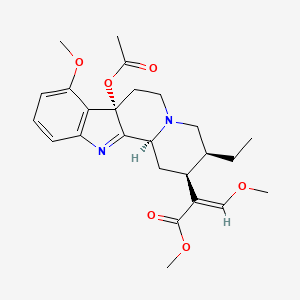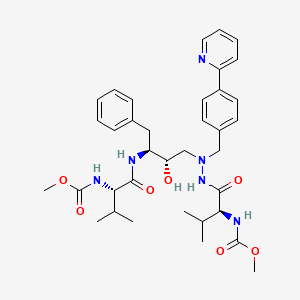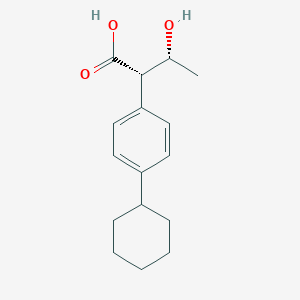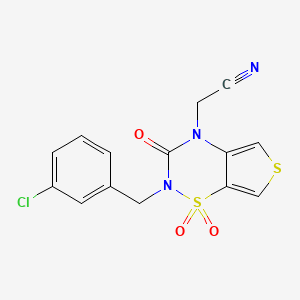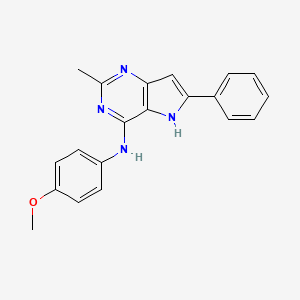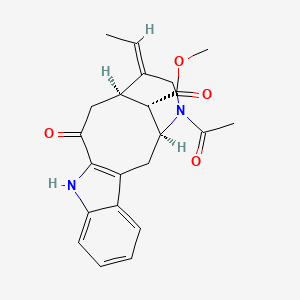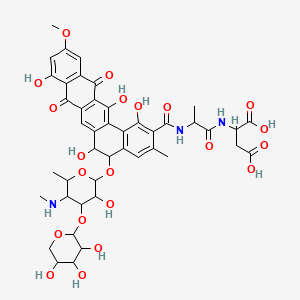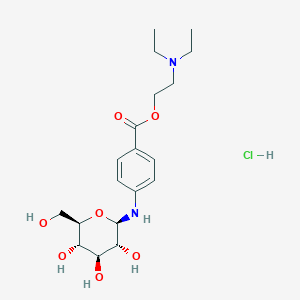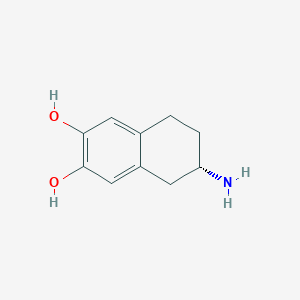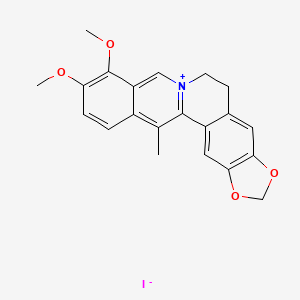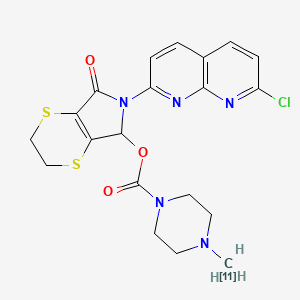
Suriclone, C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suriclone, C-11, is a sedative and anxiolytic compound belonging to the cyclopyrrolone family. It is known for its pharmacological profile, which is similar to that of benzodiazepines but with fewer amnestic effects. This compound, is primarily used for its sedative and anxiolytic properties, making it a valuable compound in the treatment of anxiety and sleep disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Suriclone, C-11, involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The key steps include:
Formation of the cyclopyrrolone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthyridine moiety: This step typically involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Suriclone, C-11, undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Wissenschaftliche Forschungsanwendungen
Suriclone, C-11, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopyrrolones.
Biology: Researchers use this compound, to investigate its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: The compound is studied for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: this compound, is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Suriclone, C-11, exerts its effects primarily by modulating GABA_A receptors. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects. The compound is more subtype-selective than most benzodiazepines, which may contribute to its reduced amnestic effects .
Vergleich Mit ähnlichen Verbindungen
Zopiclone: Another cyclopyrrolone with similar sedative and anxiolytic properties.
Pagoclone: Known for its anxiolytic effects, it shares a similar pharmacological profile with Suriclone, C-11.
Uniqueness: this compound, stands out due to its subtype-selective modulation of GABA_A receptors, which may result in fewer cognitive side effects compared to other compounds in the same family. This selectivity makes it a promising candidate for further research and potential therapeutic use .
Eigenschaften
CAS-Nummer |
103424-67-5 |
|---|---|
Molekularformel |
C20H20ClN5O3S2 |
Molekulargewicht |
477.0 g/mol |
IUPAC-Name |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-(111C)methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3/i1-1 |
InChI-Schlüssel |
RMXOUBDDDQUBKD-BJUDXGSMSA-N |
Isomerische SMILES |
[11CH3]N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


